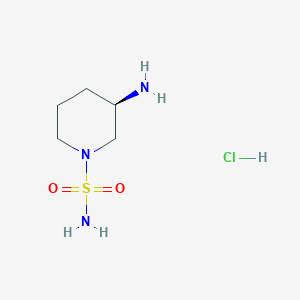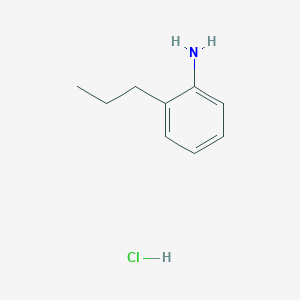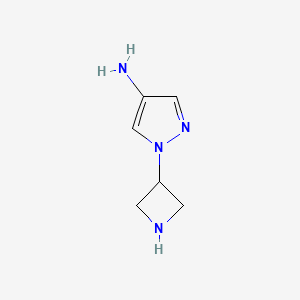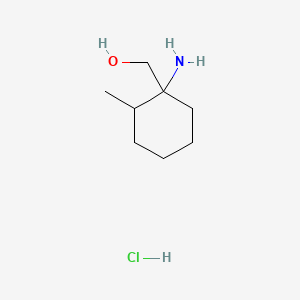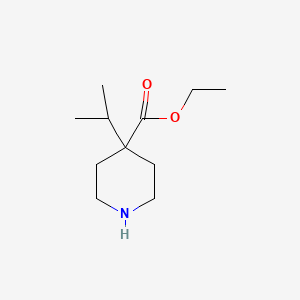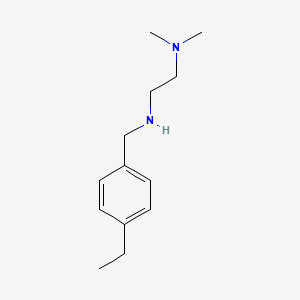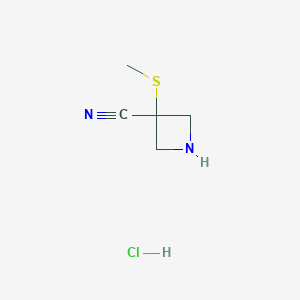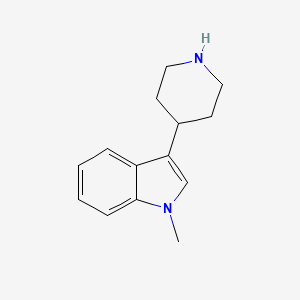
1-Methyl-3-(piperidin-4-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(piperidin-4-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the nitrogen atom and a piperidin-4-yl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(piperidin-4-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methylindole with 4-piperidone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions: 1-Methyl-3-(piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
科学的研究の応用
1-Methyl-3-(piperidin-4-yl)-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 1-Methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets. The indole core can mimic the structure of tryptophan, allowing it to bind to various receptors and enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby exerting neuroprotective effects.
類似化合物との比較
1-Methyl-3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyrazine: This compound shares a similar piperidine substitution but differs in the core structure.
1-Methyl-3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine: Another related compound with a pyrazolo[3,4-b]pyridine core.
Uniqueness: 1-Methyl-3-(piperidin-4-yl)-1H-indole is unique due to its indole core, which is a common motif in many biologically active molecules. This structural feature allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
特性
CAS番号 |
52157-73-0 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC名 |
1-methyl-3-piperidin-4-ylindole |
InChI |
InChI=1S/C14H18N2/c1-16-10-13(11-6-8-15-9-7-11)12-4-2-3-5-14(12)16/h2-5,10-11,15H,6-9H2,1H3 |
InChIキー |
AXICNUHYVNKQDO-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


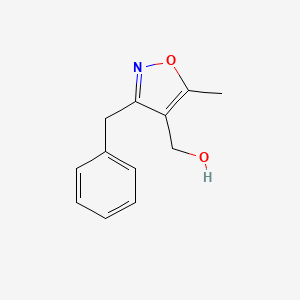
![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
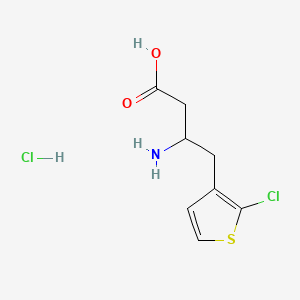
![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
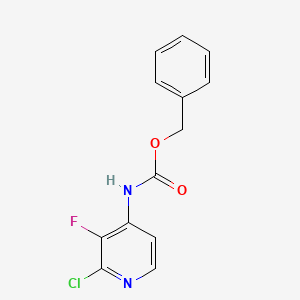
![(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid](/img/structure/B13503716.png)
